molecular formula C8H10N2O6 B14322850 3,6-Dinitrooct-4-ene-2,7-dione CAS No. 111725-70-3

3,6-Dinitrooct-4-ene-2,7-dione

Cat. No.: B14322850
CAS No.: 111725-70-3
M. Wt: 230.17 g/mol
InChI Key: WLUJQLCUQRRMKL-UHFFFAOYSA-N
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Description

3,6-Dinitrooct-4-ene-2,7-dione is an organic compound characterized by the presence of nitro groups and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dinitrooct-4-ene-2,7-dione typically involves the nitration of oct-4-ene-2,7-dione. This can be achieved through the reaction of oct-4-ene-2,7-dione with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the dinitro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dinitrooct-4-ene-2,7-dione can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the nitro groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3,6-Dinitrooct-4-ene-2,7-dione is not well-documented. compounds with nitro groups are known to interact with biological molecules through various pathways, including:

    Molecular Targets: Nitro compounds can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: Nitro compounds can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrotoluene: Similar in having nitro groups, but differs in the aromatic ring structure.

    1,3-Dinitrobenzene: Another nitro compound with an aromatic ring, differing in the position of nitro groups.

    2,4,6-Trinitrotoluene (TNT): A well-known nitro compound with three nitro groups on an aromatic ring.

Uniqueness

3,6-Dinitrooct-4-ene-2,7-dione is unique due to its conjugated diene system and the presence of nitro groups on a non-aromatic backbone

Properties

CAS No.

111725-70-3

Molecular Formula

C8H10N2O6

Molecular Weight

230.17 g/mol

IUPAC Name

3,6-dinitrooct-4-ene-2,7-dione

InChI

InChI=1S/C8H10N2O6/c1-5(11)7(9(13)14)3-4-8(6(2)12)10(15)16/h3-4,7-8H,1-2H3

InChI Key

WLUJQLCUQRRMKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C=CC(C(=O)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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